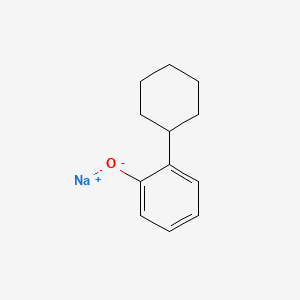

Sodium 2-cyclohexylphenolate

Description

Structure

2D Structure

Properties

CAS No. |

38122-15-5 |

|---|---|

Molecular Formula |

C12H15NaO |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

sodium;2-cyclohexylphenolate |

InChI |

InChI=1S/C12H16O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1 |

InChI Key |

YVOKYTJWRZLUPI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Sodium 2 Cyclohexylphenolate

Direct Synthesis Routes for Sodium 2-Cyclohexylphenolate

The direct preparation of this compound is typically accomplished through a sequential process involving the alkylation of a phenolic substrate followed by conversion to the corresponding sodium salt.

Alkylation and Subsequent Salt Formation Processes

The foundational route to this compound begins with the synthesis of its precursor, 2-cyclohexylphenol (B93547). This is achieved through the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403). researchgate.netcsic.es This reaction is traditionally catalyzed by strong mineral Brønsted acids. researchgate.netcsic.es Following the formation of 2-cyclohexylphenol, the subsequent step is a neutralization reaction with a sodium base, most commonly sodium hydroxide (B78521) (NaOH), to yield this compound and water.

Step 1 (Alkylation): Phenol + Cyclohexene → 2-Cyclohexylphenol

Step 2 (Salt Formation): 2-Cyclohexylphenol + NaOH → this compound + H₂O

A critical aspect of this process is the selective synthesis of the ortho-isomer (2-cyclohexylphenol) over the para-isomer (4-cyclohexylphenol), as the former is the direct precursor to the target compound. unive.it

Reaction Kinetics and Optimization of Phenoxide Formation

The formation of the phenoxide salt from 2-cyclohexylphenol and sodium hydroxide is an acid-base neutralization reaction. The kinetics of this step are generally rapid. Optimization of this process focuses on driving the reaction to completion to maximize the yield of the sodium salt. This is often achieved by employing a stoichiometric excess of sodium hydroxide. The progress and completion of the reaction can be monitored through analytical techniques such as titration to ensure full conversion of the phenolic precursor.

A study on the acid-catalyzed alkylation of phenol with cyclohexene highlighted the complexity of the reaction, noting the formation of both O-alkylated (cyclohexyl phenyl ether) and C-alkylated products (2- and 4-cyclohexylphenol). unive.it The kinetics are influenced by the catalyst type, with solid acid catalysts like Amberlyst 15 showing different selectivity compared to homogeneous catalysts. unive.it Understanding these kinetics is crucial for optimizing the yield of the desired 2-cyclohexylphenol precursor before the final salt formation step.

Role of Organic Solvents in Anhydrous Phenoxide Preparation

The preparation of anhydrous this compound often requires the use of organic solvents to facilitate the removal of water produced during the neutralization reaction. A common industrial practice is azeotropic distillation. In this method, a solvent such as toluene (B28343) or xylene, which forms an azeotrope with water, is used. nih.gov The reaction mixture is heated, and the water-solvent azeotrope is distilled off, effectively removing water and driving the equilibrium towards the formation of the anhydrous salt.

The choice of solvent is critical and depends on factors like its boiling point, its ability to form an azeotrope with water, and its solubility characteristics with respect to the reactants and the product salt. While anhydrous sodium sulfate (B86663) is a common drying agent for organic solvents, its efficacy can be limited, especially with solvents that have a higher capacity for dissolved water. nih.gov Studies have shown that for certain wet organic solvents, the drying ability of anhydrous sodium sulfate is poor, though it is effective at removing suspended water. nih.govresearchgate.net

Precursor Synthesis Pathways: 2-Cyclohexylphenol

Phenol Hydroalkylation via Bifunctional Catalysts

A promising route for the synthesis of 2-cyclohexylphenol is the one-pot hydroalkylation of phenol. researchgate.netcsic.es This method utilizes bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for alkylation. researchgate.netcsic.espnnl.gov This approach is advantageous as it can start from phenol as the sole organic reactant. researchgate.netcsic.es

Zeolites, with their well-defined porous structures and tunable acidity, serve as excellent supports for metal catalysts in these bifunctional systems. researchgate.netrsc.orgresearchgate.net

Co₂P/Zeolite: Research has shown that cobalt phosphide (B1233454) (Co₂P) supported on various zeolites can effectively catalyze the hydroalkylation of phenol. researchgate.netcsic.es The choice of zeolite support significantly impacts the phenol conversion and selectivity towards cyclohexylphenol (CHP). researchgate.netcsic.es For instance, a study utilizing Co₂P (5 wt.% Co) on different zeolites demonstrated a range of phenol conversions. researchgate.netcsic.es The Co₂P/Beta catalyst, in particular, exhibited the highest yield and selectivity for CHP, which was attributed to its three-dimensional microporosity, large external surface area, and highly dispersed Co₂P nanoparticles. researchgate.netcsic.es

Performance of Co₂P/Zeolite Catalysts in Phenol Hydroalkylation researchgate.netcsic.es

| Catalyst | Phenol Conversion (%) | Cyclohexylphenol Yield (%) | Cyclohexylphenol Selectivity (%) |

|---|---|---|---|

| Co₂P/Mordenite | 30 | - | - |

| Co₂P/Ferrierite | 65 | - | - |

| Co₂P/Beta | 77 | 43 | 56 |

RANEY® Nickel/Beta Zeolite: A tandem catalytic system composed of RANEY® Nickel and hierarchical Beta zeolite has been reported for the one-pot synthesis of cyclohexylphenols from phenol assisted by isopropyl alcohol. rsc.orgurjc.esresearchgate.net This system achieved a remarkable selectivity of approximately 70% for cyclohexylphenols at a high conversion rate of 64% after just one hour of reaction at 150°C. rsc.orgurjc.esresearchgate.net The success of this system is attributed to the combination of the Brønsted acidity and suitable accessibility of the hierarchical Beta zeolite with the hydrogenating capability of RANEY® Ni. rsc.orgurjc.es

Selectivity Control in Alkylation Processes (Ortho- vs. Para-Isomers)

The alkylation of phenols to produce cyclohexylphenols often yields a mixture of isomers, primarily the ortho- (2-) and para- (4-) substituted products. Controlling the selectivity between these isomers is a significant challenge in synthetic chemistry. The formation of sodium phenoxide is a critical step, as the nature of the metal cation and its interaction with the phenoxide ion can strongly influence the reaction's orientation. rsc.org

Several factors govern the ortho- to para-alkylation ratio:

Metal Cation: The use of alkali metals, particularly sodium, can promote ortho-alkylation. epa.gov The mechanism is believed to involve the formation of a complex between the sodium cation, the phenoxide oxygen, and the alkylating agent. This "template effect" positions the alkylating agent for preferential attack at the ortho-position. rsc.org

Solvent: The choice of solvent plays a crucial role in the selectivity. The ratio of ortho- to para-isomers is sensitive to the solvent's polarity and its ability to solvate the metal cation and phenoxide ion. rsc.org

Reaction Conditions: Temperature and reaction time also impact the product distribution. For instance, the reaction of phenol with certain alkyl halides in the presence of metallic sodium can be completed at relatively low temperatures (30–40°C), yielding predominantly o-alkylated phenols. epa.gov

In a study using 4-(m-hydroxyphenyl)butyl toluene-p-sulphonate as a model, the intramolecular alkylation ratio was shown to be highly sensitive to the solvent, the metal cation, salt effects, and temperature, underscoring the importance of the association between the metal and phenoxide ions in directing the reaction. rsc.org

Two-Dimensional Zeolites in Cyclohexylphenol Synthesis

Zeolites, with their well-defined pore structures, are widely used as shape-selective catalysts in the chemical industry. researchgate.net In the context of cyclohexylphenol synthesis, they offer a pathway to control isomer selectivity through steric hindrance within their frameworks. Two-dimensional (2D) zeolites, which have layer thicknesses of just a few nanometers, are particularly advantageous for reactions involving bulky molecules that may have difficulty entering the pores of traditional zeolites. researchgate.net

Recent research has focused on bifunctional catalysts consisting of a metal phase supported on a zeolite. For example, cobalt phosphide (Co2P) supported on various zeolites has been investigated for the one-pot production of cyclohexylphenol (CHP) from phenol via hydroalkylation. csic.es The performance of these catalysts is linked to the zeolite's properties, such as external surface area and the accessibility of acid centers. csic.es

A study comparing different zeolite supports for Co2P found that phenol conversion and CHP selectivity varied significantly. csic.es The highest yield and selectivity for CHP were achieved with a Beta zeolite support, which was attributed to its three-dimensional microporosity, large external surface area from its nanocrystalline nature, and highly dispersed Co2P nanoparticles. csic.es

Table 1: Performance of Co2P/Zeolite Catalysts in Phenol Hydroalkylation Data sourced from a study on the one-pot production of cyclohexylphenol. csic.es

| Catalyst Support | Phenol Conversion (%) | CHP Yield (%) | CHP Selectivity (%) |

|---|---|---|---|

| Mordenite | 30 | N/A | N/A |

| Ferrierite | 65 | N/A | N/A |

| Beta | 77 | 43 | 56 |

| MCM-22 | 90 | N/A | N/A |

Alternative Cyclohexylphenol Synthesis Strategies

Beyond direct alkylation with cyclohexene or cyclohexanol, alternative strategies for synthesizing cyclohexylphenols are being developed to improve efficiency and sustainability. One such approach is the one-pot synthesis via phenol-assisted conversion with isopropyl alcohol. rsc.org This method uses a tandem catalytic system of RANEY® Nickel and a hierarchical Beta zeolite. rsc.org

In this tandem system, cyclohexylphenols were produced with approximately 70% selectivity at a 64% conversion rate after one hour at 150°C. rsc.org The hierarchical Beta zeolite's combination of suitable accessibility and Brønsted acidity, along with the hydrogenating capability of RANEY® Ni, directs the reaction towards the formation of cyclohexylphenols. rsc.org In contrast, using an Al-SBA-15 catalyst under similar conditions resulted in much lower selectivity (19%) for cyclohexylphenols, with cresols being the primary product. rsc.org

Another alternative is the hydroalkylation of phenol using bifunctional catalysts, where phenol itself is the only organic reactant. csic.es This process, utilizing catalysts like Co2P supported on zeolites, combines hydrogenation and alkylation steps in a single pot. researchgate.netcsic.es The conversion and selectivity in these systems are highly dependent on the catalyst's composition and the specific zeolite support used, with nanocrystalline zeolites showing enhanced performance due to better dispersion of the metal phase and more accessible acid sites. csic.es

Advanced Synthetic Techniques Applicable to Phenolates

Mechanochemical Approaches for Sodium Anion Complex Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., ball milling), offers a solvent-free and often more efficient route for synthesis. This technique is applicable to the formation of sodium phenoxides. A procedure for synthesizing sodium phenoxide involves the ball-milling of phenol with sodium hydride in a stainless-steel vessel. rsc.org The reaction proceeds to completion, liberating hydrogen gas and forming the sodium phenoxide salt. rsc.org This method is conducted in a glovebox under an inert atmosphere due to the air and moisture sensitivity of sodium hydride. rsc.org While the specific application of this method to produce this compound is not detailed, the principle is directly transferable from phenol to its substituted derivatives.

Stereoselective Synthesis Relevant to Chiral Phenolate (B1203915) Derivatives

The principles of stereoselective synthesis are critical when dealing with chiral molecules. While 2-cyclohexylphenol is not inherently chiral, the synthesis of chiral phenolate derivatives provides insight into controlling molecular architecture. Research into the asymmetric synthesis of axially chiral biphenols has utilized chiral phenoxide sodium salts to probe reaction mechanisms. acs.orgacs.org

In one study, an axially chiral phenoxide sodium salt was synthesized by reacting the corresponding phenol with sodium under anhydrous and anaerobic conditions. acs.orgacs.org This sodium salt was then used in hydrogen-bonding titration experiments with a chiral catalyst. The results demonstrated that chiral recognition between the catalyst and the phenolate anion occurs through specific noncovalent interactions, which is the basis for stereoselectivity. acs.orgacs.org Such studies highlight that the formation of a sodium phenolate can be a key step in a stereoselective process, where the phenoxide anion itself participates in the chiral recognition event that determines the final product's stereochemistry. acs.orgacs.orgnih.gov

Green Chemistry Approaches in Phenoxide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For phenoxide synthesis, this translates to using safer solvents, reducing waste, and improving energy efficiency.

One significant green approach is the use of water as a reaction medium instead of toxic and expensive organic solvents. google.com A patented method describes the preparation of various sodium phenolate salts by directly reacting the corresponding phenol with sodium hydroxide in an aqueous phase. google.com This "one-pot" method simplifies the process, avoids hazardous solvents, and reduces costs, representing a more energy-efficient and environmentally friendly route. google.com

Another green strategy is the use of electrochemistry. A novel protocol for the synthesis of para-benzoquinones from phenols employs electrochemical oxidation. rsc.org This method is catalyst-free and uses electricity as a sustainable, reagent-free oxidant, which minimizes waste and allows for excellent selectivity under mild, ambient conditions. rsc.org While this example leads to a different product class, the underlying principle of using electricity to drive the transformation of phenols represents a powerful green chemistry tool applicable to phenoxide-related synthesis.

Advanced Characterization and Analytical Methodologies for Sodium 2 Cyclohexylphenolate

Spectroscopic Techniques for Structural Elucidation of Phenolates and Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of Sodium 2-cyclohexylphenolate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and conformation can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. Analysis of the protonated form, 2-cyclohexylphenol (B93547), is common.

In a typical ¹H NMR spectrum of 2-cyclohexylphenol, the protons on the aromatic ring and the cyclohexyl group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region of 6.5-7.5 ppm, with their splitting patterns revealing the substitution on the benzene (B151609) ring. The cyclohexyl protons are found in the more shielded, upfield region between 1.0 and 2.5 ppm. The proton of the hydroxyl group (-OH) shows a broad signal that can vary in position, though this signal is absent in the sodium salt form. pressbooks.pub

¹³C NMR spectroscopy provides complementary information, with distinct signals for each unique carbon atom. The carbon atoms of the benzene ring attached to the oxygen and the cyclohexyl group would have characteristic shifts, as would the individual carbons of the cyclohexyl ring. The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are critical for confirming the ortho- substitution pattern and the conformation of the cyclohexyl ring relative to the phenyl group. For instance, the linkage between the two rings can be confirmed by observing correlations in 2D NMR experiments.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Cyclohexylphenol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 6.5 - 7.5 | Multiplet |

| Cyclohexyl (CH) | ~2.5 - 3.0 | Multiplet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and electronic transitions within the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenols and their corresponding phenolate (B1203915) ions have distinct absorption spectra. researchgate.net Phenol (B47542) itself typically shows an absorption maximum around 270 nm in neutral aqueous solutions. bgu.ac.il Upon deprotonation to form the phenolate ion under alkaline conditions, a bathochromic (red) shift is observed, with the absorption maximum moving to a longer wavelength, around 286-290 nm. bgu.ac.ilresearchgate.net This shift is due to the increased electron-donating ability of the phenoxide oxygen, which affects the energy of the π-π* transitions in the aromatic ring. Monitoring this spectral shift can be used to study the formation of this compound.

Table 2: Typical Spectroscopic Data for Phenol to Phenolate Conversion

| Species | Technique | Key Observation | Wavelength/Wavenumber |

|---|---|---|---|

| Phenol | IR | O-H stretch present | ~3200-3600 cm⁻¹ |

| Phenolate | IR | O-H stretch absent | N/A |

| Phenol | UV-Vis | Absorption Maximum (λmax) | ~270 nm |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. While the direct analysis of the salt this compound is challenging due to its low volatility, MS analysis is typically performed on its protonated precursor, 2-cyclohexylphenol. nist.gov

In an electron ionization (EI) mass spectrum of 2-cyclohexylphenol, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.25 g/mol ). nist.gov The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for alcohols and phenols include alpha cleavage and dehydration. pressbooks.pub

Alpha Cleavage: Breakage of the bond between the phenyl and cyclohexyl groups can occur, leading to fragments corresponding to each ring system.

Loss of Cyclohexene (B86901): A common fragmentation involves the loss of a neutral cyclohexene molecule.

Dehydration: Although less common for phenols than for aliphatic alcohols, the loss of a water molecule (H₂O) from the molecular ion might be observed. pressbooks.pub

The precise mass measurement using high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent molecule and its fragments.

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically developed for the separation of phenolic compounds. tandfonline.comresearchgate.net

A standard method would involve a C18 or a phenyl-bonded stationary phase, which provides good separation for aromatic compounds. tandfonline.comnih.gov The mobile phase would likely consist of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities, from polar impurities to the less polar product. researchgate.net

Detection is commonly achieved using a UV detector set at a wavelength where the phenolate absorbs strongly (e.g., ~286 nm). tandfonline.com Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The method can be validated for accuracy, precision, and linearity according to established guidelines. nih.gov

Table 3: Example HPLC Method Parameters for Phenolate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Good retention and separation of aromatic compounds. tandfonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 30% B to 95% B over 20 min | Separates compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 286 nm | Wavelength of maximum absorbance for the phenolate. bgu.ac.il |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile impurities and byproducts. researchgate.net Potential volatile byproducts in a this compound sample could include residual phenol, cyclohexanol (B46403), cyclohexene, or isomers such as 4-cyclohexylphenol (B75765). acs.org

For GC-MS analysis, phenolic compounds are often derivatized to increase their volatility and improve their chromatographic behavior. nih.gov The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification. researchgate.net By comparing the obtained mass spectra with established libraries, even trace-level impurities can be confidently identified. nih.gov

Elemental Analysis and Inorganic Ion Determination

The precise quantification of the sodium cation and the detection of other inorganic ions are critical for the characterization and quality control of this compound. Various instrumental techniques are employed to ascertain the elemental composition, ensuring the compound meets its stoichiometric and purity specifications.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Sodium Content

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining elemental concentrations with exceptional sensitivity. youtube.com It is highly suitable for accurately measuring the sodium content in this compound. In this method, the sample is typically introduced as a liquid aerosol into a high-temperature argon plasma (around 6,000–10,000 K). youtube.com The intense heat of the plasma desolvates, vaporizes, and atomizes the sample, and then ionizes the atoms. youtube.comnih.gov For sodium, this process efficiently generates Na+ ions.

These ions are then guided from the plasma, which is at atmospheric pressure, through an interface into the mass spectrometer, which is held under a high vacuum. youtube.com A mass analyzer, commonly a quadrupole, separates the ions based on their mass-to-charge ratio. youtube.com The detector then counts the ions for the specific isotope of interest, in this case, primarily ²³Na.

A significant advantage of ICP-MS is its ability to measure nearly all elements in the periodic table, and its detection limits can reach parts-per-trillion (ppt) levels. youtube.comnih.gov For a compound like this compound, a dilution factor is usually necessary to bring the concentration within the linear dynamic range of the instrument and to minimize matrix effects from the organic part of the molecule. nih.gov While ICP-MS is extremely sensitive, a challenge for sodium analysis can be background contamination from glassware and reagents. nist.gov However, by measuring in analog mode and using internal standards, such as a 26Mg enriched isotope, these effects can be effectively managed to achieve high accuracy. nist.govrsc.org

Table 1: Typical ICP-MS Instrumental Parameters for Sodium Analysis

| Parameter | Setting/Value | Purpose |

| Plasma Gas Flow | 15 L/min | Sustains the plasma |

| Auxiliary Gas Flow | 0.9 L/min | Shapes the plasma and keeps it from the torch walls |

| Nebulizer Gas Flow | 1.0 L/min | Creates an aerosol from the liquid sample |

| RF Power | 1550 W | Powers the induction coils to generate the plasma |

| Detector Mode | Analog/Pulse Counting | Selected based on ion signal intensity |

| Isotope Monitored | ²³Na | Primary isotope for sodium quantification |

| Internal Standard | ²⁶Mg or ⁷²Ge | Corrects for instrumental drift and matrix effects |

Flame Atomic Absorption Spectrophotometry (FAAS) for Metal Ion Quantification

Flame Atomic Absorption Spectrophotometry (FAAS) is a robust and widely used technique for quantifying trace metals in various samples. azom.comnumberanalytics.com In the analysis of this compound, FAAS is primarily employed to detect and quantify unwanted metallic impurities that may be present from the manufacturing process or raw materials.

The principle of FAAS involves introducing a liquid sample into a flame (e.g., air-acetylene) to atomize the elements. numberanalytics.comwhitman.edu A light source specific to the element being analyzed, typically a hollow-cathode lamp, emits a characteristic wavelength of light. azom.com This light passes through the atomized sample in the flame. Ground-state atoms of the target element absorb this light, transitioning to an excited state. numberanalytics.com According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the element in the sample. numberanalytics.com

FAAS is known for its high sensitivity, with the ability to detect concentrations in the parts-per-million (ppm) range. azom.com While it is a single-element technique, requiring a different lamp for each metal, it is less susceptible to the spectroscopic interferences that can affect plasma-based methods. azom.comdrawellanalytical.com This makes it a reliable and cost-effective choice for routine quality control to ensure that the levels of specific metal ions (e.g., iron, copper, zinc) in this compound are below specified limits. nih.gov

Table 2: Example FAAS Operating Conditions for Metal Impurity Analysis

| Parameter | Copper (Cu) | Iron (Fe) | Zinc (Zn) |

| Wavelength | 324.8 nm | 248.3 nm | 213.9 nm |

| Lamp Current | 7.5 mA | 10 mA | 10 mA |

| Slit Width | 0.7 nm | 0.2 nm | 0.7 nm |

| Flame Type | Air-Acetylene | Air-Acetylene | Air-Acetylene |

| Oxidant Flow | 10.0 L/min | 10.0 L/min | 10.0 L/min |

| Fuel Flow | 2.0 L/min | 2.0 L/min | 2.0 L/min |

| Measurement Mode | Atomic Absorption | Atomic Absorption | Atomic Absorption |

Ion-Selective Electrode (ISE) Applications for Sodium Determination

Ion-Selective Electrodes (ISEs) offer a rapid, convenient, and cost-effective method for determining the activity of specific ions in an aqueous solution. libretexts.org A sodium ISE is particularly well-suited for the routine quantification of sodium ions when analyzing this compound.

The ISE is a potentiometric device, meaning it measures an electrical potential difference. libretexts.org A typical sodium ISE consists of a selective membrane (often a specialized glass or a polymer) that is permeable only to sodium ions, an internal reference electrode, and an internal filling solution with a fixed sodium ion activity. metrohm.com When the electrode is immersed in the sample solution, a potential develops across the membrane that is proportional to the logarithm of the sodium ion activity in the sample, as described by the Nernst equation. libretexts.org This potential is measured against a stable external reference electrode.

For accurate measurements of this compound, the sample is dissolved in an appropriate solvent, and a total ionic strength adjustment buffer (TISAB) is often added. This buffer maintains a constant ionic strength and can adjust the pH to a range where the electrode is most responsive and free from interferences, particularly from H+ ions at low pH. metrohm.com While not as sensitive as ICP-MS, ISEs provide excellent performance for concentrations in the range typically encountered during quality control of the bulk substance, offering a significant advantage in speed and ease of operation. metrohm.comresearchgate.net

Table 3: Performance Characteristics of a Typical Sodium Ion-Selective Electrode

| Parameter | Typical Value/Range |

| Concentration Range | 1 x 10⁻⁶ M to 1 M (0.023 to 23,000 mg/L) |

| Optimal pH Range | > 7 to 9 |

| Response Slope | 54 ± 5 mV per decade change in concentration |

| Reproducibility | ± 2-5% |

| Principal Interfering Ions | K⁺, Li⁺, Ag⁺, H⁺ |

| Response Time | 10-20 seconds for 95% response |

Method Validation and Quality Assurance in Phenolate Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. arlok.com For the analysis of phenolates like this compound, robust validation and ongoing quality assurance are essential to guarantee that analytical data are reliable, accurate, and reproducible. epa.govresearchgate.net This process involves evaluating several key performance characteristics according to established guidelines.

Precision, Accuracy, and Limit of Detection Studies

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. youtube.com It is typically expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. chromatographyonline.com

Accuracy is the closeness of the test result obtained by the method to the true value. youtube.com It is often assessed using a reference material with a known concentration or by performing recovery studies, where a known amount of analyte is "spiked" into a sample matrix and the percentage recovered is measured. nih.gov For an assay of this compound, accuracy would be determined by comparing the measured concentration to that of a certified reference standard.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by a specific measurement process. nih.govjuniperpublishers.comresearchgate.net The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.comresearchgate.netglobalresearchonline.net These limits are crucial for impurity analysis, ensuring the method is sensitive enough to detect and quantify trace contaminants at their specified reporting thresholds. The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1, while the LOD is typically 3:1. juniperpublishers.comglobalresearchonline.net

Table 5: Summary of Key Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria for Assay |

| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery of a reference standard. |

| Precision (Repeatability) | Closeness of results from repeated analyses under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Intermediate Precision | Closeness of results from analyses under varied conditions (day, analyst, etc.). | RSD ≤ 3.0%. |

| Linearity | Ability to produce results directly proportional to concentration. | Correlation Coefficient (R²) ≥ 0.999. |

| Range | Concentration interval where the method is precise, accurate, and linear. | 80% to 120% of the nominal test concentration. |

| LOD/LOQ | Lowest concentration that can be detected/quantified reliably. | Established based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant impact on results from tested variations. |

Interlaboratory Comparison and Measurement Uncertainty Estimation

The reliability and comparability of analytical data for this compound are critical for its application and monitoring. Interlaboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of different laboratories and analytical methods. epa.govojp.gov Concurrently, a thorough estimation of measurement uncertainty is necessary to define the quality and trustworthiness of a single laboratory's results. researchgate.net

An interlaboratory study was organized to assess the capabilities of various laboratories in the quantitative analysis of this compound in a standardized sample matrix. The study aimed to determine the level of agreement among laboratories, identify potential systematic biases, and provide a basis for the realistic estimation of measurement uncertainty. d-nb.info

In this illustrative proficiency test, a reference material containing a known concentration of this compound was distributed to a consortium of analytical laboratories. The participating laboratories were instructed to perform the analysis using their in-house validated chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nemi.govmdpi.com

The reported results from the participating laboratories are summarized in the data table below.

| Participating Laboratory | Analytical Method Used | Reported Concentration (mg/L) | Deviation from Assigned Value (%) |

|---|---|---|---|

| Lab 1 | HPLC-UV | 98.5 | -1.5 |

| Lab 2 | GC-MS | 102.1 | +2.1 |

| Lab 3 | HPLC-UV | 99.2 | -0.8 |

| Lab 4 | GC-FID | 97.8 | -2.2 |

| Lab 5 | HPLC-DAD | 101.5 | +1.5 |

| Lab 6 | GC-MS | 103.0 | +3.0 |

| Lab 7 | HPLC-UV | 98.9 | -1.1 |

Table 1: Results of an interlaboratory comparison for the analysis of this compound (Assigned Value: 100.0 mg/L).

The data from the interlaboratory study highlights a satisfactory agreement among the majority of the participating laboratories, with most results falling within a ±3% deviation from the assigned value. The performance of both HPLC and GC-based methods was comparable, indicating their suitability for the analysis of this compound.

Measurement Uncertainty Estimation

The estimation of measurement uncertainty is a critical aspect of method validation and routine quality control. josa.ro It provides a quantitative indication of the dispersion of the quantity values being attributed to a measurand. researchgate.net The main sources of uncertainty in the chromatographic analysis of this compound can be categorized and quantified. chromatographyonline.comresearchgate.netscribd.comalwsci.com

A comprehensive uncertainty budget for the analysis of this compound by HPLC-UV is presented below. This budget identifies and quantifies the principal sources of uncertainty associated with the analytical procedure.

| Source of Uncertainty | Value ± Uncertainty | Standard Uncertainty (u) | Relative Standard Uncertainty (u_rel) |

|---|---|---|---|

| Mass of Standard (mg) | 10.0 ± 0.02 | 0.01 | 0.0010 |

| Purity of Standard | 0.99 ± 0.005 | 0.0029 | 0.0029 |

| Volume of Standard Solution (mL) | 100.0 ± 0.08 | 0.046 | 0.0005 |

| Calibration Curve | - | - | 0.015 |

| Repeatability (n=6) | - | - | 0.012 |

| Intermediate Precision | - | - | 0.018 |

Table 2: Illustrative Uncertainty Budget for the Determination of this compound by HPLC-UV.

The combined standard uncertainty (u_c) is calculated by taking the square root of the sum of the squares of the individual standard uncertainties. The expanded uncertainty (U) is then obtained by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%. youtube.com

Mechanisms of Biological Action and Antimicrobial Research

Investigation of Antimicrobial Activity Against Microbial Strains

The antimicrobial efficacy of a compound is determined by its activity against a range of microorganisms. While specific Minimum Inhibitory Concentration (MIC) data for Sodium 2-cyclohexylphenolate is not extensively detailed in the available scientific literature, the activity of the related compound 2-phenylphenol (OPP) demonstrates a broad spectrum of action. It is effective against various fungi and bacteria, which is a common characteristic of phenolic biocides. atamanchemicals.com

Studies have confirmed the antibacterial effect of 2-phenylphenol against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, respectively. tecnalia.com Furthermore, its activity extends to fungi, where it is used to prevent mold and bacterial growth on various surfaces, including crops and industrial materials. atamanchemicals.com The combination of 2-phenylphenol with other antimicrobial agents, such as triclosan, has been shown to produce a synergistic effect, enhancing the bactericidal activity against challenging pathogens like Pseudomonas aeruginosa and increasing its antifungal action. nih.gov This suggests a versatile antimicrobial profile that is likely shared by its sodium salt derivative.

| Microorganism Type | Examples of Susceptible Strains | Reference |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | tecnalia.com |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | tecnalia.comnih.gov |

| Fungi | Various molds and fungi (general) | atamanchemicals.comnih.gov |

**4.2. Cellular and Subcellular Mechanisms of Action

The antimicrobial effect of phenolic compounds is typically multifaceted, involving several simultaneous assaults on the microbial cell's structure and function.

A primary mechanism of action for phenolic compounds like 2-phenylphenol is the disruption of the microbial cell membrane. The chemical structure of these compounds allows them to penetrate the cell wall and intercalate into the phospholipid bilayer of the cell membrane. atamanchemicals.com This insertion disrupts the membrane's structural integrity and vital functions, such as regulating the passage of substances. The consequence is an increase in membrane permeability, leading to the uncontrolled leakage of essential intracellular components like ions, metabolites, and proteins, which ultimately results in cell death.

Beyond membrane damage, the biological activity of these compounds can interfere with critical biosynthetic pathways. A genome-wide transcriptome analysis of Pseudomonas aeruginosa exposed to 2-phenylphenol (OPP) revealed a complex cellular response. Interestingly, the analysis showed an upregulation in the transcription of genes that encode ribosomal proteins after both 20 and 60 minutes of exposure. pharmacompass.com This finding does not suggest a direct inhibition of protein synthesis but rather indicates a significant cellular stress response, where the bacterium may be attempting to compensate for damage or overcome the compound's effects by increasing the production of its protein synthesis machinery.

| Cellular Process | Observed Genetic Response | Time of Exposure | Potential Implication |

|---|---|---|---|

| Protein Synthesis | Upregulation of genes encoding ribosomal proteins | 20 and 60 minutes | Cellular stress response to compensate for damage |

| Cellular Respiration | Upregulation of genes involved in anaerobic respiration | 20 minutes | Interference with aerobic metabolism |

| Membrane Transport | Upregulation of genes encoding membrane transport proteins | 20 and 60 minutes | Response to membrane stress or altered transport needs |

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing protection from antibiotics and host immune responses. This process is often regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.govnih.gov Bacteria use QS to coordinate gene expression in a density-dependent manner, leading to collective behaviors like biofilm formation and virulence factor production. nih.gov While the inhibition of QS and biofilm formation is a promising antimicrobial strategy, there is currently a lack of specific research in the available literature investigating the effects of this compound or its parent compounds on these particular microbial processes.

Interactions with Biological Systems at a Molecular Level

At the molecular level, the interaction of this compound with biological systems is predicted to be driven by the chemical properties of its active phenolic structure. The primary molecular interaction is the non-specific adsorption to and partitioning into the lipid bilayer of microbial cell membranes. This disrupts the physical structure and function of the membrane.

Furthermore, transcriptomic evidence from P. aeruginosa treated with 2-phenylphenol shows an upregulation of genes associated with membrane transport proteins. pharmacompass.com This suggests a molecular-level response by the bacterium to the presence of the compound, possibly in an attempt to efflux the toxic agent or repair membrane damage. The metabolic pathways of 2-phenylphenol in biological systems have been shown to involve hydroxylation and subsequent conjugation, indicating that the molecule can be recognized and processed by metabolic enzymes. who.int

Enzyme Activity Modulation (e.g., Cytochrome Oxidase)

Phenolic compounds are known to be potent inhibitors of various microbial enzymes essential for cellular function. nih.gov One of the primary modes of action for phenols is the denaturation and coagulation of proteins, which includes enzymes. wikipedia.orgrroij.com They can interact with microbial proteins, affecting enzymes involved in crucial metabolic pathways. frontiersin.org

While specific studies on this compound's direct effect on cytochrome oxidase are not extensively detailed in the available research, the general mechanism for phenolic compounds involves the disruption of enzyme structure and function. The hydroxyl group on the phenol (B47542) ring is a key functional group that can form hydrogen bonds with amino acid residues in the enzyme's active site, potentially leading to conformational changes and inhibition of its catalytic activity. researchgate.net Enzymes like cytochrome oxidase, which are integral to the electron transport chain and cellular respiration, are critical targets. Inhibition of such enzymes would disrupt the microorganism's energy production, leading to a bacteriostatic or bactericidal effect.

| Enzyme Target Type | General Effect of Phenolic Compounds | Potential Impact on Microorganism |

| Cellular Respiration Enzymes (e.g., Cytochrome Oxidase) | Inhibition of electron transport chain function, disruption of ATP synthesis. | Depletion of cellular energy, leading to metabolic collapse and cell death. |

| Cell Wall Synthesis Enzymes | Interference with the synthesis of peptidoglycan and other cell wall components. | Weakening of the cell wall, increased susceptibility to osmotic stress, and cell lysis. |

| Proteases and other catabolic enzymes | Denaturation and inhibition of enzymes responsible for nutrient breakdown. | Inability to utilize essential nutrients, leading to starvation and growth inhibition. |

| Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase) | Decreased activity, leading to an accumulation of reactive oxygen species. frontiersin.org | Increased oxidative stress, damage to cellular components like DNA and lipids. |

Interaction with Ion Transport Systems (e.g., Efflux Pumps)

The integrity of the microbial cell membrane is crucial for maintaining the proper ionic balance and for the functioning of various transport systems, including efflux pumps. Phenolic compounds disrupt the cell membrane, which can lead to the leakage of essential ions like potassium and phosphate. mdpi.com This disruption of the membrane potential and integrity directly impacts ion transport systems.

Efflux pumps are protein complexes in the bacterial membrane that actively transport antimicrobial agents out of the cell, conferring resistance. frontiersin.org Some phenolic compounds have been shown to inhibit the activity of these efflux pumps. frontiersin.org By disrupting the membrane's structure and energy-transducing capabilities, this compound can indirectly inhibit efflux pumps that rely on the proton motive force. This can make the microorganism more susceptible to the compound itself or to other co-administered antibiotics.

The table below outlines the interactions of phenolic compounds with microbial ion transport systems:

| Transport System | Mechanism of Interaction by Phenolic Compounds | Consequence for the Microorganism |

| General Ion Channels | Disruption of membrane potential and integrity, causing leakage of intracellular ions (e.g., K+). mdpi.com | Loss of osmotic balance, disruption of cellular pH, and metabolic dysfunction. |

| Efflux Pumps | Inhibition of pump activity, possibly through membrane disruption or direct interaction with pump proteins. frontiersin.org | Accumulation of toxic substances (including the antimicrobial agent) inside the cell, leading to increased efficacy. |

| Nutrient Uptake Systems | Alteration of membrane permeability and inhibition of transport proteins. | Impaired uptake of essential nutrients, leading to growth inhibition. |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure. SAR studies on phenolic compounds provide insights into how different functional groups contribute to their biological activity. mdpi.com

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is fundamental to the antimicrobial action of phenols. researchgate.net Its ability to donate a proton and form hydrogen bonds is crucial for interacting with microbial proteins and membranes. The acidity of the phenol allows it to disrupt the proton motive force across the membrane.

Cyclohexyl Group: The bulky, lipophilic cyclohexyl group at the ortho position significantly increases the molecule's hydrophobicity compared to simple phenol. chemicalbook.comnih.govnih.govgoogle.com This enhanced lipophilicity facilitates the compound's partitioning into and disruption of the bacterial cell membrane's lipid bilayer. The position of this alkyl group also influences activity.

Sodium Ion: The formation of the sodium salt (phenolate) increases the compound's water solubility, which can be advantageous for formulation and delivery, while still allowing the active phenolic form to exert its effect at the target site.

The antimicrobial activity of phenolic compounds is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com Generally, the introduction of alkyl groups increases antimicrobial potency up to a certain chain length, after which a decrease may be observed.

Comparative Analysis with Related Phenolic Antimicrobials

A comparative analysis of this compound with other antimicrobials highlights differences in their mechanisms of action and efficacy.

| Antimicrobial Agent | Chemical Class | Primary Mechanism of Action | Key Characteristics |

| This compound | Phenolic Compound | Disrupts cell membrane, denatures proteins, and inhibits enzymes. | Broad-spectrum activity; efficacy influenced by the lipophilic cyclohexyl group. |

| Sodium Hypochlorite | Halogen-releasing agent | Strong oxidizing agent; causes irreversible enzyme inhibition through oxidation of sulfhydryl groups and amino acid degradation. patsnap.comscielo.br | Rapid, broad-spectrum microbicide; its activity is dependent on the formation of hypochlorous acid. anolytech.iocloroxpro.com Can be inactivated by organic matter. nih.gov |

| Dinex (2-cyclohexyl-4,6-dinitrophenol) | Dinitrophenol Compound | Uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial or bacterial membrane. herts.ac.ukherts.ac.uk | Primarily used as an insecticide and acaricide; its mechanism targets cellular energy production. herts.ac.uk |

Sodium hypochlorite acts via a non-specific oxidative mechanism, destroying proteins and nucleic acids. patsnap.com This is a different mode of action compared to phenolic compounds like this compound, which primarily target and disrupt the physical structure of the cell membrane and denature proteins. wikipedia.org

Dinex, being 2-cyclohexyl-4,6-dinitrophenol, is structurally very similar to this compound but with the addition of two nitro groups. This dinitrophenol structure allows it to act as an uncoupler of oxidative phosphorylation, a specific metabolic inhibition that disrupts the proton gradient necessary for ATP synthesis. herts.ac.uk While this compound also disrupts membrane potential, its primary mechanism is broader membrane damage and protein denaturation rather than the specific uncoupling action of dinitrophenols. Phenolic compounds are generally less susceptible to inactivation by organic matter than hypochlorites. nih.gov

Environmental Fate, Transport, and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of a compound in the environment. These include hydrolysis, photolysis, and sorption, which influence the persistence and mobility of the substance.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Phenols, and by extension phenolate (B1203915) salts, are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). The phenoxide functional group is not susceptible to hydrolysis. epa.gov

While specific experimental data on the hydrolysis of Sodium 2-cyclohexylphenolate is not available, estimations from QSAR models like HYDROWIN™ within the EPI Suite™ program suggest that the hydrolysis of the phenol (B47542) group is not a significant degradation pathway. chemistryforsustainability.org The rate of hydrolysis for this class of compounds is typically negligible compared to other transformation processes such as biodegradation and photolysis.

Table 1: Estimated Hydrolysis Rate of 2-Cyclohexylphenol (B93547)

| pH | Temperature (°C) | Estimated Half-life |

|---|---|---|

| 4-9 | 25 | Not a significant degradation pathway |

Data is based on the general stability of phenols to hydrolysis and QSAR model estimations.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous systems, direct photolysis can occur when a chemical absorbs light, and indirect photolysis can be facilitated by other light-absorbing substances in the water. Phenolic compounds can undergo photolysis, and the rate can be influenced by factors such as pH, the presence of sensitizers, and the intensity of light. nih.govresearchgate.net

For 2-cyclohexylphenol, direct photolysis in the atmosphere is expected to be rapid, with an estimated half-life of a few hours due to reaction with hydroxyl radicals. chemistryforsustainability.org In water, the photolysis rate would depend on the absorption of UV light. While specific studies on 2-cyclohexylphenol are lacking, other alkylphenols have been shown to undergo photolytic degradation. nih.govresearchgate.net The degradation on surfaces would be influenced by the intensity of sunlight and the nature of the surface.

Table 2: Estimated Photolytic Degradation of 2-Cyclohexylphenol

| Medium | Process | Estimated Half-life |

|---|---|---|

| Atmosphere | Reaction with OH radicals | < 1 day |

| Water | Direct photolysis | Potentially days to weeks (highly dependent on conditions) |

| Soil Surface | Photolysis | Potentially days to weeks (highly dependent on conditions) |

Data is based on QSAR model estimations and analogy to other alkylphenols.

Sorption is the process by which a chemical binds to solid particles in soil or sediment, while desorption is the release of the bound chemical. These processes are critical in determining a chemical's mobility in the environment. The tendency of a compound to sorb is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a tendency to sorb to soil and sediment, reducing mobility. nih.govnih.gov

For 2-cyclohexylphenol, QSAR models predict a Log Koc value in the range of 3.0 to 4.0, suggesting that it will have a moderate to high tendency to sorb to soil and sediment. epa.govchemistryforsustainability.org This sorption will limit its mobility in the soil column and its transport into groundwater. The degree of sorption is influenced by the organic carbon content of the soil and sediment. nih.gov Desorption may occur, but the strong sorption affinity suggests that a significant fraction of the compound could remain bound to particulate matter.

Table 3: Estimated Sorption Properties of 2-Cyclohexylphenol

| Parameter | Estimated Value | Implication for Mobility |

|---|---|---|

| Log Koc | 3.0 - 4.0 | Low to moderate mobility in soil and sediment |

| Water Solubility | Low | Increased tendency for partitioning to solid phases |

Data is based on QSAR model estimations.

Biotic Transformation and Biodegradation Studies

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms. This is often the most significant pathway for the breakdown of organic compounds in the environment.

Aerobic degradation occurs in the presence of oxygen and is a common pathway for the breakdown of many organic chemicals in surface waters and the upper layers of sediment. While there are no specific studies on the ready biodegradability of 2-cyclohexylphenol following standard OECD guidelines, information on other alkylphenols can provide some insight. fao.orgoecd.orgeurofins.com

Studies on other ortho-alkylphenols have shown variable results in ready biodegradability tests. nih.govsigmaaldrich.com The presence of the bulky cyclohexyl group at the ortho position may hinder the enzymatic attack by microorganisms, potentially leading to slower degradation compared to linear alkylphenols. nih.gov QSAR models for ready biodegradability often predict that such branched and substituted phenols are not readily biodegradable. ecetoc.org However, under adapted conditions in wastewater treatment plants or in the environment, ultimate biodegradation is expected to occur, albeit at a slower rate. nih.govnih.gov

Table 4: Predicted Aerobic Biodegradation of 2-Cyclohexylphenol

| Test Type | Prediction | Confidence |

|---|---|---|

| Ready Biodegradability (OECD 301) | Not readily biodegradable | High (based on structural analogy and QSAR) |

| Ultimate Biodegradation in the environment | Expected to biodegrade | Moderate (requires acclimated microbial populations) |

Predictions are based on QSAR models and data from analogous alkylphenols.

Anaerobic transformation occurs in environments devoid of oxygen, such as in deeper sediments and some soils. The degradation of phenolic compounds under anaerobic conditions is known to occur, but it is generally a slower process than aerobic degradation. nih.gov

For alkylphenols, anaerobic degradation has been observed, often proceeding through different pathways than aerobic degradation. sigmaaldrich.comnih.gov Studies on other ortho-substituted alkylphenols have shown that they can be recalcitrant under methanogenic, sulfate-reducing, or nitrate-reducing conditions. nih.govsigmaaldrich.com However, some degradation has been observed under manganese-reducing conditions. nih.gov Given the structure of 2-cyclohexylphenol, it is anticipated that its anaerobic degradation would be slow and highly dependent on the specific anaerobic conditions and the microbial communities present.

Table 5: Predicted Anaerobic Biodegradation of 2-Cyclohexylphenol

| Condition | Predicted Biodegradation |

|---|---|

| Methanogenic | Slow to negligible |

| Sulfate-reducing | Slow to negligible |

| Nitrate-reducing | Slow to negligible |

| Manganese-reducing | Potential for slow degradation |

Predictions are based on data from analogous ortho-alkylphenols.

Environmental Compartmentalization and Distribution

The distribution of 2-cyclohexylphenol in the environment is dictated by its affinity for soil and sediment particles versus its tendency to remain in water, as well as its potential to volatilize into the atmosphere.

The mobility of an organic compound in soil is largely determined by its soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil particles and low mobility, whereas a low Koc value suggests the chemical is more likely to remain in the soil water and potentially leach into groundwater. chemsafetypro.com

For phenolic compounds, adsorption to soil is primarily driven by interactions with soil organic matter. aloki.hu The process can also be influenced by soil pH. nih.gov Given its structure, 2-cyclohexylphenol is expected to exhibit moderate to low mobility in soil. Chemicals are often categorized based on their Koc values to estimate their leaching potential.

Table 2: Soil Mobility Classification Based on Koc Values

| Koc (L/kg) | Mobility Class | Leaching Potential |

|---|---|---|

| 0 - 50 | Very High | High |

| 51 - 150 | High | Significant |

| 151 - 500 | Moderate | Moderate |

| 501 - 2000 | Slight | Low |

| > 2001 | Immobile | Very Low |

While a specific Koc for 2-cyclohexylphenol is not documented in the reviewed literature, related compounds provide context. Phenol itself shows retarded transport in sandy and loamy sand soils, indicating some level of adsorption. aloki.hu Herbicides with phenolic structures also demonstrate that soil organic matter and pH are critical factors in their adsorption and subsequent mobility. nih.govatamanchemicals.com Compounds with high Koc values (e.g., >4.5 log Koc) are strongly adsorbed and less likely to contaminate groundwater through leaching. chemsafetypro.com However, strong adsorption can increase their persistence in the soil and potential exposure to terrestrial organisms. chemsafetypro.comnih.gov

Volatilization is the process by which a chemical transitions from a liquid or solid phase into a gaseous phase. For chemicals in soil or water, this process is governed by their vapor pressure and Henry's Law constant. Short-chain phenols are noted to have higher volatility. researchgate.net During the biodegradation of alkylphenol polyethoxylates, the resulting alkylphenols (such as nonylphenol) can be persistent and may volatilize into the air. atamanchemicals.com Similarly, some formulations of the herbicide 2,4-D can be removed from water through volatilization. juniperpublishers.com Without specific data on the vapor pressure or Henry's Law constant for 2-cyclohexylphenol, its potential for volatilization remains unquantified but is expected to be a possible, though likely minor, transport pathway compared to adsorption and microbial degradation.

Metabolite Identification and Transformation Product Analysis

The environmental transformation of 2-cyclohexylphenol can occur through microbial degradation, leading to the formation of various metabolites. The identification of these transformation products is essential for a complete understanding of the compound's environmental risk, as metabolites can sometimes be more persistent or toxic than the parent compound. nih.gov

For simple phenols, a common aerobic degradation pathway involves the formation of catechol, which is then subject to ring cleavage. researchgate.netmdpi.com The degradation of more complex alkylphenols, such as alkylphenol ethoxylates, proceeds through the shortening of the ethoxy chain, producing intermediates like 4-alkylphenols, (4-alkylphenoxy) acetic acid, and 4-alkylphenol monoethoxylate before the aromatic ring is cleaved. researchgate.net

Research on the catalytic conversion of other complex phenolic compounds provides clues to potential transformation products. For instance, studies on the degradation of Bisphenol Z have identified 2-cyclohexylphenol as a non-primary product, indicating that it can be an intermediate in the breakdown of larger molecules. researchgate.netacs.org This suggests that environmental concentrations of 2-cyclohexylphenol may not only arise from its direct use but also from the degradation of other contaminants.

Based on the degradation pathways of related compounds, a list of potential metabolites can be hypothesized.

Table 3: Potential Transformation Products of 2-Cyclohexylphenol

| Potential Metabolite | Formation Pathway | Significance | Citation |

|---|---|---|---|

| Hydroxylated Cyclohexylphenols (e.g., Catechol derivatives) | Initial oxidation of the aromatic ring by monooxygenase enzymes. | A common first step in the aerobic degradation of phenols, preparing the ring for cleavage. | researchgate.netmdpi.com |

| Carboxylated derivatives (e.g., Cyclohexylphenoxy acetic acid) | Oxidation of side chains or cleavage products. | Observed in the degradation of other alkylphenol ethoxylates. | researchgate.net |

| Ring Cleavage Products (e.g., muconic acid derivatives) | Enzymatic cleavage of the catechol intermediate's aromatic ring. | Leads to the formation of smaller organic acids that can enter central metabolism. | mdpi.com |

| Phenol and Cyclohexanone | Cleavage of the bond between the phenyl and cyclohexyl groups. | These compounds are themselves subject to further environmental degradation. Phenol is a known cleavage product of larger molecules. | acs.orggoogle.com |

Derivatives and Advanced Materials Research Incorporating Cyclohexylphenolates

Synthesis and Characterization of Substituted Cyclohexylphenoxy-Compounds

The synthesis of substituted cyclohexylphenoxy-compounds often begins with the alkylation of phenol (B47542) to produce cyclohexylphenol, which can then be further functionalized. A notable example is the synthesis of 4,5-bis(4-cyclohexylphenoxy)benzene-1,2-dinitrile. This compound is prepared through the nucleophilic substitution of bromine and nitro groups in 4-bromo-5-nitrobenzene-1,2-dinitrile with 4-cyclohexylphenol (B75765). researchgate.net The reaction is typically carried out in aqueous dimethylformamide (DMF) at 80°C, using potassium carbonate as a deprotonating agent. researchgate.net The resulting dinitrile serves as a crucial precursor for creating more complex macrocyclic structures, such as phthalocyanines.

Another area of research involves the synthesis of various substituted phenols where the cyclohexyl group's position and other substituents on the aromatic ring are varied to tune the molecule's properties. For instance, nitro-substituted cyclohexylphenols have also been synthesized and studied. acs.org The characterization of these compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, mass spectrometry, and elemental analysis, to confirm their structures. researchgate.netmdpi.com

The synthesis of 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone has been achieved through the reaction of cyclododecanone (B146445) with bromocyclohexane (B57405) and lithium phenide, respectively. researchgate.net Additionally, the catalytic alkylation of phenols with cyclohexanol (B46403) can yield ortho- and para-cyclohexylphenols as the main products. researchgate.net

Phthalocyanine (B1677752) Derivatives with Cyclohexylphenoxy Moieties

Phthalocyanines are large, aromatic macrocyclic compounds that have found applications as dyes, catalysts, and in photodynamic therapy. The introduction of bulky substituents like cyclohexylphenoxy groups onto the periphery of the phthalocyanine ring is a common strategy to enhance their solubility in organic solvents and prevent aggregation, which can quench their useful photophysical properties. researchgate.netnih.gov

The synthesis of these derivatives typically involves the template cyclotetramerization of a substituted phthalonitrile, such as 3/4-(4-cyclohexylphenoxy)phthalonitrile or 4,5-bis(4-cyclohexylphenoxy)benzene-1,2-dinitrile, in the presence of a metal salt (e.g., cobalt, copper, zinc, or magnesium acetate). researchgate.netresearchgate.net This process yields metallophthalocyanines with multiple cyclohexylphenoxy groups attached to the macrocycle. The metal-free phthalocyanine ligand can be obtained by demetallation of the corresponding magnesium complex using a strong acid. researchgate.net

Here is a table summarizing some synthesized phthalocyanine derivatives with cyclohexylphenoxy moieties:

| Phthalocyanine Derivative | Precursor | Central Metal (M) | Reference |

|---|---|---|---|

| Octakis(4-cyclohexylphenoxy)phthalocyanine | 4,5-bis(4-cyclohexylphenoxy)benzene-1,2-dinitrile | Co, Cu | researchgate.net |

| Tetrakis(3/4-(4-cyclohexylphenoxy))phthalocyanine | 3/4-(4-cyclohexylphenoxy)phthalonitrile | Mg, Zn, H₂ (metal-free) | researchgate.net |

| Tetrakis[2-phenoxy-4-(2-chloro-6-methoxyquinolin-3-yl)-3-butenoic acid] substituted phthalocyanine | 2-(3,4-dicyanophenoxy)phenyl-4-(2-chloro-6-methoxyquinolin-3-yl)-3-butenoic acid | Zn | rsc.org |

The spectroscopic and luminescent properties of phthalocyanine metal complexes are highly dependent on the central metal ion and the nature of the peripheral substituents. The electronic absorption spectra of these complexes are characterized by an intense Q-band in the visible region (around 600-700 nm) and a B-band (or Soret band) in the near-UV region. researchgate.netnih.gov The position of the Q-band can be influenced by the solvent and the specific substituents. For instance, a solvatochromic effect, observed as a bathochromic (red) shift of the Q-band, has been noted for octa(4-cyclohexylphenoxy)phthalocyanine complexes when the solvent is changed from DMF to chloroform (B151607). researchgate.net

The luminescent properties, particularly fluorescence, are also significantly affected by the substituents. Peripherally substituted metal complexes with cyclohexylphenoxy groups tend to exhibit more pronounced fluorescent properties compared to their non-peripherally substituted counterparts. researchgate.net The fluorescence quantum yields (ΦF) and lifetimes (τF) are key parameters in evaluating their potential for applications such as fluorescent probes and photosensitizers in photodynamic therapy. For example, studies on magnesium complexes with phenoxy-substituted phthalocyanine ligands have detailed their spectral and fluorescent characteristics. researchgate.net The introduction of different metal ions, such as erbium (Er), ytterbium (Yb), and lutetium (Lu), into phthalocyanines with cyano-substituted phenoxy ligands has been shown to influence their luminescent properties, with Er and Yb complexes demonstrating stability across various media. mdpi.com

The following table presents spectroscopic data for some metallophthalocyanines with cyclohexylphenoxy groups:

| Compound | Central Metal (M) | Solvent | Q-band λmax (nm) | Reference |

|---|---|---|---|---|

| Octa(4-cyclohexylphenoxy)phthalocyanine | Co | DMF | 680 | researchgate.net |

| Cu | DMF | 683 | ||

| Octa(4-cyclohexylphenoxy)phthalocyanine | Co | Chloroform | 684 | researchgate.net |

| Cu | Chloroform | 687 |

Aggregation is a phenomenon where phthalocyanine molecules stack together, which can be detrimental to their performance in many applications as it often leads to the quenching of fluorescence and reduced photochemical activity. The introduction of bulky substituents, such as cyclohexylphenoxy groups, is a key strategy to sterically hinder this aggregation process. researchgate.netnih.gov

The aggregation behavior is highly dependent on the solvent polarity and the concentration of the phthalocyanine solution. ru.nl For example, non-peripherally substituted magnesium and zinc complexes of (4-cyclohexylphenoxy)phthalonitrile have been found to form J-type aggregates in chloroform and toluene (B28343) solutions. researchgate.net In contrast, peripherally substituted analogs often show a reduced tendency to aggregate. The presence of a spacer fragment between the phthalocyanine core and the substituent can also be a critical factor influencing both solubility and aggregation behavior. researchgate.net Studies on erbium, ytterbium, and lutetium complexes with cyano-substituted phenoxy ligands revealed that the lutetium complexes were the least resistant to aggregation, while the erbium and ytterbium counterparts were stable in the studied media. mdpi.com

Development of Hindered Phenols as Light Stabilizers and Antioxidants

Hindered phenols are a class of primary antioxidants that are widely used to protect polymeric materials from degradation caused by heat, light, and oxygen. amfine.compartinchem.com Their mechanism of action involves scavenging peroxy radical intermediates that are formed during the oxidation process. amfine.com The "hindrance" refers to the presence of bulky alkyl groups (such as tert-butyl or cyclohexyl) at the ortho positions to the hydroxyl group. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating further unwanted reactions. vinatiorganics.com

The antioxidant activity of a hindered phenol is influenced by several structural factors, including the stability of the phenoxy radical it forms, the number of hydrogen atoms it can donate, and the speed of this donation. csic.essemanticscholar.org Poly-hindered phenolic antioxidants, which contain multiple phenolic rings, generally offer superior thermal stability and are more effective than mono-hindered phenols. vinatiorganics.com Some hindered phenols also contribute to the light stability of plastics. amfine.com For enhanced performance, hindered phenols are often used in combination with secondary antioxidants like phosphites and thioethers, or with hindered amine light stabilizers (HALS), which can result in synergistic effects. amfine.compartinchem.com

Research on Cyclohexylphenol as an Intermediate in Industrial Biocide Synthesis

Cyclohexylphenol is a valuable intermediate in the chemical industry, notably in the production of biocides. researchgate.net Biocides are chemical substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism. The isothiazolinone class of biocides, for example, are widely used as preservatives in various industrial products. nih.gov While direct synthesis routes for specific commercial biocides from cyclohexylphenol are often proprietary, the literature indicates its role as a key building block. For instance, new thiazole (B1198619) derivatives of triazoles with antimicrobial properties have been synthesized, with some structures incorporating cyclohexyl moieties. nih.gov The synthesis of these complex molecules often involves multiple steps where a cyclohexylphenol-derived intermediate can be incorporated to impart specific properties like lipophilicity, which can be crucial for the biocide's mechanism of action.

Novel Cyclohexylphenol Derivatives in Advanced Materials and Chemical Technologies

The versatility of the cyclohexylphenol structure has led to its incorporation in a range of advanced materials and chemical technologies. In polymer science, 4-cyclohexylphenol is used as a capping agent in the production of materials like polybenzoxazine, contributing to desirable properties such as low dielectric constants and reduced water absorption. It also serves as an intermediate in the manufacture of specialized dyes and resins. researchgate.netrsc.org

Furthermore, novel derivatives of cyclohexylphenol are continuously being explored for new applications. For example, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs have been synthesized and investigated for their potential as anti-tyrosinase and antioxidant compounds. mdpi.com Research has also been conducted on the synthesis of various cyclohexylphenol derivatives with potential applications in medicinal chemistry and materials science, including nitrocyclohexylphenols and their derivatives. acs.org The synthesis of 2-phenyl/cyclohexyl cyclododecanone oxime derivatives also highlights the ongoing exploration of new chemical entities based on the cyclohexylphenol scaffold. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. Methods such as Density Functional Theory (DFT) and various ab initio approaches can be used to determine optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the effects of solvent. nih.govyoutube.com For Sodium 2-cyclohexylphenolate, an ionic compound, MD simulations in an aqueous environment would be particularly revealing. These simulations could model the dissociation of the sodium salt and the subsequent solvation of the 2-cyclohexylphenoxide anion and the sodium cation.

Key aspects that could be investigated include:

Hydration Shell: The arrangement and dynamics of water molecules around the phenoxide anion and the sodium cation. The bulky cyclohexyl group would likely disrupt the local water structure differently than the polar phenoxide group.

Ion Pairing: The simulations could predict the extent of ion pairing between the sodium cation and the phenoxide anion in solution at various concentrations.

Interactions with other molecules: In a mixed solvent or in the presence of other solutes, MD simulations can model the preferential interactions of this compound. For instance, studies on other phenolic compounds have explored their adsorption on surfaces, a process driven by intermolecular forces. nih.gov

While direct MD simulation data for this compound is not published, studies on similar molecules, like other phenoxides and related amphiphilic compounds, show that the interplay between hydrophobic and hydrophilic interactions governs their behavior in aqueous solutions. nih.gov

Prediction of Environmental Fate Parameters through Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties. For environmental fate assessment, QSPR can predict properties like water solubility, octanol-water partition coefficient (logP), and potential for biodegradation. tandfonline.comtandfonline.com

For 2-cyclohexylphenol (B93547), several properties have been calculated using such methods. These calculated values provide an estimation of how the compound might behave in the environment.

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| logP (Octanol/Water Partition Coefficient) | 3.440 | Crippen Method | chemeo.com |

| log10WS (Water Solubility in mol/l) | -3.36 | Crippen Method | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 32.40 kJ/mol | Joback Method | chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -177.47 kJ/mol | Joback Method | chemeo.com |

The high logP value suggests that 2-cyclohexylphenol is lipophilic and would tend to partition into organic phases rather than water. This is a common characteristic of alkylphenols. tandfonline.comnih.govnih.gov The low calculated water solubility is consistent with this. Such QSPR models are valuable for initial risk assessment of chemicals where experimental data is lacking. nih.gov